N-butyl-3-(2-thienyl)acrylamide
Description
N-Butyl-3-(2-thienyl)acrylamide is an acrylamide derivative featuring a thiophene (2-thienyl) substituent at the β-position of the acrylamide backbone and an N-butyl group. Acrylamides with thienyl groups are often explored in medicinal chemistry and materials science due to the electron-rich, aromatic thiophene moiety, which can influence reactivity, binding interactions, and photophysical properties. For example, compound N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide (compound 48) was identified as a ligand for Raf kinase inhibitory protein (RKIP) via NMR screening, underscoring the role of the thienyl group in molecular recognition. Additionally, acrylamides with 2-thienyl substituents have been synthesized via radical addition reactions, demonstrating regio- and diastereoselectivity.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(E)-N-butyl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C11H15NOS/c1-2-3-8-12-11(13)7-6-10-5-4-9-14-10/h4-7,9H,2-3,8H2,1H3,(H,12,13)/b7-6+ |
InChI Key |
FWQLZCXKTDCPQU-VOTSOKGWSA-N |
SMILES |
CCCCNC(=O)C=CC1=CC=CS1 |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC=CS1 |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
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